3-Anilino-1-(4-chlorophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-Anilino-1-(4-chlorophenyl)pyrrolidine-2,5-dione is a heterocyclic compound with a pyrrolidine ring substituted with an anilino group and a 4-chlorophenyl group. This compound is known for its diverse applications in medicinal chemistry and organic synthesis due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-1-(4-chlorophenyl)pyrrolidine-2,5-dione typically involves the reaction of aniline with 4-chlorobenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with succinic anhydride under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-Anilino-1-(4-chlorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-Anilino-1-(4-chlorophenyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its anticonvulsant and antinociceptive activities.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Anilino-1-(4-chlorophenyl)pyrrolidine-2,5-dione involves its interaction with various molecular targets. It is known to modulate ion channels and receptors, influencing neuronal activity. The compound’s anticonvulsant activity is attributed to its ability to inhibit voltage-gated sodium and calcium channels, while its antinociceptive effects are linked to its interaction with the TRPV1 receptor .
Comparison with Similar Compounds
Similar Compounds
3-(p-Chlorophenyl)-1-(3-pyridyl)-2,5-pyrrolidinedione: Differing by the presence of a pyridyl group instead of an anilino group.
Pyrrolidine-2,5-dione derivatives: Various derivatives with different substituents on the pyrrolidine ring
Uniqueness
3-Anilino-1-(4-chlorophenyl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of an anilino group and a 4-chlorophenyl group provides a unique scaffold for drug development and organic synthesis .
Properties
IUPAC Name |
3-anilino-1-(4-chlorophenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-11-6-8-13(9-7-11)19-15(20)10-14(16(19)21)18-12-4-2-1-3-5-12/h1-9,14,18H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWIUACOFFFSJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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